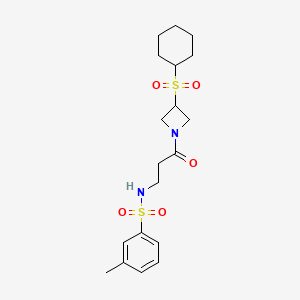

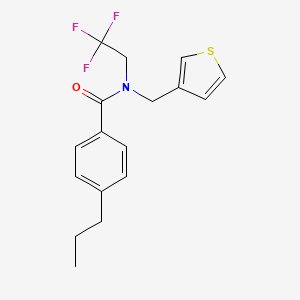

N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” appears to contain an azetidine ring, which is a four-membered cyclic amine, along with a sulfonamide group and a cyclohexyl group. Azetidines are known to be present in a variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines can generally be synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .科学的研究の応用

Reactivity and Synthetic Applications

Sulfonylcarbamimidic Azides : Research demonstrates the chemical reactivity of sulfonyl chlorides with 5-aminotetrazole, leading to the formation of various derivatives, showcasing the potential for creating novel compounds with sulfonamide functionalities for further scientific studies (PeetNorton et al., 1987).

Aziridines and β-Substituted Sulfonamides : Studies on the addition reaction of N, N-Dibromobenzylsulfonamide with cyclohexene and styrene, and the subsequent conversion to aziridines and β-substituted sulfonamides, highlight the synthetic versatility of sulfonamide derivatives (Terauchi et al., 1975).

4-Arylthio-2-azetidinones Reactivities : The reactivities of 3-methyl-4-arylthio-2-azetidinones and their derivatives reveal potential applications in the synthesis of novel organic compounds, including acrylonitrile derivatives and sulfoxide or sulfone derivatives (Hirai et al., 1973).

Antimicrobial and Anticancer Applications

Thiol-Activated Sources of Sulfur Dioxide : The design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents indicate the potential therapeutic applications of sulfonamide derivatives against Mycobacterium tuberculosis (Malwal et al., 2012).

Anticancer Effects of Dibenzenesulfonamides : New dibenzenesulfonamides have shown to induce apoptosis and autophagy pathways in cancer cells, along with inhibitory effects on carbonic anhydrase isoenzymes, suggesting their utility as novel anticancer drug candidates (Gul et al., 2018).

Polymerization and Material Science Applications

- Activated Monomer Polymerization of an N-Sulfonylazetidine : The polymerization of N-(methanesulfonyl)azetidine to form polymers with sulfonyl groups incorporated into the polymer backbone highlights the use of sulfonamide and azetidine derivatives in developing new materials with potential applications in various fields, including biomedicine and engineering (Reisman et al., 2020).

特性

IUPAC Name |

N-[3-(3-cyclohexylsulfonylazetidin-1-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S2/c1-15-6-5-9-17(12-15)28(25,26)20-11-10-19(22)21-13-18(14-21)27(23,24)16-7-3-2-4-8-16/h5-6,9,12,16,18,20H,2-4,7-8,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVGPWALOMZGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)

![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)